2-Tert-butylpropane-1,3-diol
Overview
Description
2-Tert-butylpropane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The presence of a tert-butyl group (a bulky substituent) at the second carbon atom makes this compound unique. It is commonly used in various chemical reactions and industrial applications due to its distinct structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of tert-butylmagnesium chloride with ethylene oxide, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that often involve the use of catalysts to enhance reaction efficiency. The production process is optimized to minimize waste and maximize output, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-Tert-butylpropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a stabilizing agent in certain biological assays.
Industry: this compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-tert-butylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- 1,3-Propanediol
- 2-Methyl-2-propyl-1,3-propanediol
- 3,3-Dimethyl-2-(hydroxymethyl)-1-butanol
Comparison: Compared to these similar compounds, 2-tert-butylpropane-1,3-diol is unique due to the presence of the bulky tert-butyl group. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered reactivity. These characteristics make it particularly useful in specific applications where such properties are advantageous .
Biological Activity
2-Tert-butylpropane-1,3-diol (CAS Number: 2819-05-8) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C₇H₁₆O₂
- Molecular Weight: 132.20 g/mol
- Melting Point: 54–56 °C
- Boiling Point: 100–102 °C (at 2 mmHg)
Antioxidant Properties
This compound exhibits significant antioxidant properties. It is used as an antioxidant in food products, particularly in oils and fats, to prevent oxidative degradation. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress in biological systems .
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism:
Enzyme | Function | AC50 Value | Assay Source |
---|---|---|---|
CYP2C19 | Metabolism of therapeutic agents | 4.39 µM | Novascreen |
CYP2C9 | Metabolism of drugs | 5.67 µM | Novascreen |
Aryl Hydrocarbon Receptor (AHR) | Transcription regulation | 5.11 µM | Attagene |
These interactions suggest that the compound may play a role in modulating drug efficacy and toxicity by influencing the metabolism of various therapeutic agents .
Toxicological Studies
Toxicological evaluations have indicated that this compound has a low toxicity profile. It has been classified as an inert ingredient in some pesticide formulations due to its historical use and lack of significant adverse effects in mammals .
Study on Antioxidant Activity
A study published in the Journal of Chemical Society explored the antioxidant capacity of this compound in lipid systems. The results demonstrated that the compound effectively inhibited lipid peroxidation, thereby preserving the integrity of cellular membranes under oxidative stress conditions .
Pharmacokinetics and Metabolism
Another research investigation focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The study found that the compound is rapidly absorbed following oral administration and undergoes extensive hepatic metabolism via cytochrome P450 enzymes .
Properties
IUPAC Name |
2-tert-butylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPVVSDKTCYYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182459 | |
Record name | 1,3-Propanediol, 2-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2819-05-8 | |
Record name | 2-(1,1-Dimethylethyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2819-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2819-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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